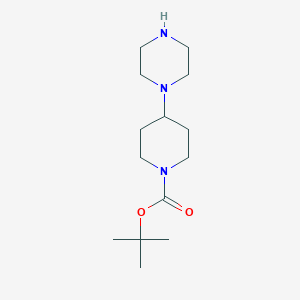

Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate is a compound of interest in various chemical and pharmaceutical research areas due to its structural complexity and potential for biological activity. The compound is synthesized through condensation reactions and characterized by spectroscopic methods and X-ray crystallography.

Synthesis Analysis

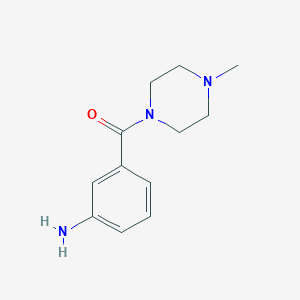

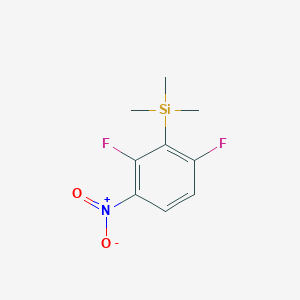

The synthesis involves a condensation reaction between carbamimide and 3-fluorobenzoic acid in the presence of 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions. This process yields the title compound, which is further characterized by spectroscopic methods such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis. The synthesis routes vary depending on the desired derivatives and include multiple steps involving acylation, sulfonation, and substitution reactions (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

X-ray diffraction studies confirm the molecular structure, indicating that the compound crystallizes in the monoclinic crystal system with specific unit cell parameters. The molecules are linked through weak intermolecular interactions, contributing to the crystal's three-dimensional architecture. The crystal and molecular structure analyses provide insights into bond lengths, angles, and the overall conformation of the piperazine-carboxylate derivatives (Mamat et al., 2012).

Chemical Reactions and Properties

The compound participates in various chemical reactions, serving as an intermediate in the synthesis of biologically active compounds. Its reactivity is explored through different substitutions and modifications, aiming to enhance its biological efficacy or to incorporate it into more complex molecular structures. For instance, it has been used as an intermediate in the synthesis of compounds like crizotinib (Kong et al., 2016).

Applications De Recherche Scientifique

Synthetic Routes for Pharmaceutical Compounds

This compound is pivotal in the synthesis of complex molecules like vandetanib, a therapeutic agent. The synthesis involves multiple steps, including substitution, deprotection, and cyclization, highlighting its utility in producing high-yield, commercially valuable pharmaceuticals (Mi, 2015).

Role in Creating Ligands for Receptor Studies

Research on arylcycloalkylamines, including phenyl piperidines and piperazines, has shown that these compounds, due to their structural features, can significantly enhance the potency and selectivity of ligands for D2-like receptors, indicating their importance in developing new antipsychotic agents (Sikazwe et al., 2009).

Pharmaceutical Applications of Piperazine Derivatives

Piperazine derivatives exhibit a broad spectrum of therapeutic uses, including antipsychotic, antihistamine, antidepressant, and anticancer activities. Their structural adaptability allows for significant pharmacokinetic and pharmacodynamic benefits, underscoring the chemical's versatility in drug development (Rathi et al., 2016).

Antimicrobial Activity

Piperazine and its analogues have been noted for their promising anti-mycobacterial properties, including activity against multidrug-resistant strains. This highlights the compound's potential in addressing infectious diseases and underscores the necessity of further investigation into its therapeutic applications (Girase et al., 2020).

Exploring Biological Potentials

The moiety of piperazines is present in compounds demonstrating a wide array of biological and pharmacological properties. Research focused on piperazine-based molecules reveals their potential in treating conditions such as microbial infections, cancer, and cardiovascular diseases, reflecting the compound's broad applicational scope (Verma & Kumar, 2017).

Safety And Hazards

“Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate” is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

Propriétés

IUPAC Name |

tert-butyl 4-piperazin-1-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-8-4-12(5-9-17)16-10-6-15-7-11-16/h12,15H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGAKAOAPIZUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590459 | |

| Record name | tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate | |

CAS RN |

177276-41-4 | |

| Record name | 1,1-Dimethylethyl 4-(1-piperazinyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177276-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Piperazin-1-yl)piperidine, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

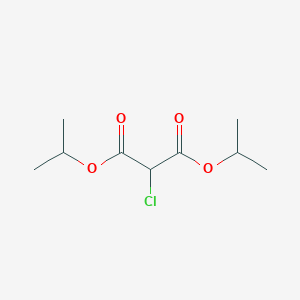

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetic acid](/img/structure/B66199.png)

![[6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate](/img/structure/B66203.png)